5-methyl-6-phenylpyridazin-3-amine
Description
Properties
CAS No. |
105537-96-0 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-methyl-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C11H11N3/c1-8-7-10(12)13-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13) |
InChI Key |
WZOOTWYQPKVYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1C2=CC=CC=C2)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 6 Phenylpyridazin 3 Amine and Its Analogues
Established Synthetic Routes to the Pyridazine (B1198779) Core Featuring the 5-Methyl and 6-Phenyl Moieties
The construction of the 5-methyl-6-phenylpyridazin-3-amine framework relies on fundamental reactions that first establish the pyridazine core with the desired methyl and phenyl substituents.
Conventional Condensation Reactions Involving Hydrazine (B178648) and Precursors
A cornerstone of pyridazine synthesis is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. chemtube3d.comwikipedia.orggoogle.com This approach is a classic and widely used method for forming the dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine. chemtube3d.com The initial step involves the reaction of hydrazine with a suitable 1,4-diketone or a 4-ketoacid to form the heterocyclic ring. wikipedia.org For the synthesis of this compound, a precursor containing the necessary methyl and phenyl groups would be required. For instance, a 1,4-diketone with a methyl group at the C5 position and a phenyl group at the C6 position relative to the final pyridazine structure would be a suitable starting material.
The versatility of this method allows for the preparation of a variety of substituted pyridazines by simply altering the substituents on the dicarbonyl precursor. The reaction of hydrazine hydrate (B1144303) with appropriate precursors in a suitable solvent like dioxane or ethanol, often under reflux conditions, leads to the formation of the desired pyridazine derivatives. nih.gov
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Reaction) for Aryl Introduction
The introduction of the phenyl group at the 6-position of the pyridazine ring is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.govresearchgate.net This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound (like a phenylboronic acid) with a halide (such as a chloropyridazine) in the presence of a palladium catalyst and a base. nih.govnih.govlibretexts.org
The general scheme for a Suzuki-Miyaura coupling to introduce a phenyl group onto a pyridazine ring would involve a 6-halopyridazine derivative. For the synthesis of this compound, a 6-chloro-5-methylpyridazin-3-amine (B3024583) intermediate could be coupled with phenylboronic acid. The reaction is typically carried out in a solvent mixture, such as dioxane-water or DME-ethanol, with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate. nih.govthieme-connect.com This method offers high efficiency and functional group tolerance, making it a preferred strategy for arylating pyridazine cores. nih.govnih.gov
| Catalyst System | Reactants | Product | Reference |
| Pd(PPh₃)₄ / Na₂CO₃ | 3-Bromo-6-(thiophen-2-yl)pyridazine and (hetero)aryl-boronic acids | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | nih.gov |
| Pd(PPh₃)₄ / K₂CO₃ | 2- or 3-bromopyridine (B30812) and arylboronic acids | 2- or 3-arylpyridines | thieme-connect.com |
| Pd-NHC complexes / KOtBu | Aryl halides and phenylboronic acid | Biaryl compounds | nih.gov |
Advanced Synthetic Approaches and Methodological Refinements
Beyond the classical methods, contemporary research focuses on developing more sophisticated and sustainable synthetic strategies.
Asymmetric Synthesis Considerations for Chiral Derivatives
While this compound itself is achiral, the development of asymmetric methods is crucial for the synthesis of its chiral derivatives, which can exhibit distinct biological activities. nih.gov Chiral pyridazine derivatives are often synthesized using a chiral pool approach, starting from readily available chiral molecules. researchgate.net For example, the asymmetric synthesis of a chiral pyridazinone derivative has been achieved with high optical yield starting from (R)-2-chloropropionyl chloride. researchgate.net
Another strategy involves the use of chiral auxiliaries or chiral catalysts to induce stereoselectivity. nih.govacs.org The development of novel chiral pyridine-derived ligands has shown promise in various asymmetric catalytic reactions. acs.org Although direct asymmetric synthesis of this compound derivatives is not extensively documented, the principles of asymmetric catalysis are applicable to introduce chirality into the pyridazine framework or its substituents. acs.org For instance, the lipase-catalyzed resolution of pyridazinone derivatives has proven to be a practical method for obtaining chiral compounds. researchgate.net
Green Chemistry Principles and Sustainable Synthesis Protocols for the Compound
The application of green chemistry principles to the synthesis of pyridazine derivatives is an area of growing interest. ekb.eg These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. Green synthesis methods such as grinding and microwave heating have been successfully employed for the synthesis of pyridazinone derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. ekb.eg
Metal-free protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, offer a sustainable and cost-effective alternative for the synthesis of pyridazine derivatives. organic-chemistry.org The use of heterogeneous catalysts, which can be easily recovered and reused, also aligns with green chemistry principles. rsc.org Furthermore, performing reactions in environmentally benign solvents like water, using micellar catalysis, is a significant step towards sustainable chemical synthesis. youtube.com
Derivatization Strategies at the 3-Amine Position and Pyridazine Ring
The 3-amino group of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogues with potentially enhanced biological activities. semanticscholar.org The amino group can undergo various transformations, including acylation, alkylation, and diazotization, to introduce new functional groups. semanticscholar.orgiu.edu
For instance, the reaction of 3-aminopyridazines with various reagents can lead to the formation of fused heterocyclic systems. semanticscholar.org The amino group can be acylated with acyl halides or anhydrides to form the corresponding amides. researchgate.net Furthermore, the amino group can be converted into a diazonium salt, which can then be subjected to various nucleophilic substitution reactions. semanticscholar.org
Derivatization is not limited to the amino group. The pyridazine ring itself can be further functionalized. For example, tandem hydroamination–aromatic substitution reactions can be used to construct fused pyrrolo[2,3-c]pyridazine systems. acs.org These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.
| Starting Material | Reagent | Product | Reference |
| 3-Aminopyridazine (B1208633) derivatives | Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | 3-Benzyloxycarbonyl-4-oxo-4H-pyrimido[1,2-b]pyridazines | semanticscholar.org |
| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Benzaldehyde | Azomethine derivative | researchgate.net |
| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Acyl halides | N-Acylated derivatives | researchgate.net |
Functionalization of the Amine Group
The primary amine group at the C3 position of the this compound scaffold is a key site for introducing structural diversity. As a nucleophile, this amine can undergo a variety of chemical transformations common to primary amines, such as acylation, alkylation, and sulfonylation. mnstate.edulibretexts.orgmsu.edu
Acylation is a frequently employed strategy to modify amine-containing heterocyclic compounds. This reaction typically involves treating the amine with an acylating agent like an acid chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct. libretexts.org For instance, the reaction of a similar compound, 5-bromo-2-methylpyridin-3-amine, with acetic anhydride in the presence of sulfuric acid has been shown to successfully produce the corresponding acetamide (B32628) derivative. mdpi.com This indicates that the amine group of this compound can be readily acylated to generate a variety of amide derivatives, which can serve as precursors for further synthetic manipulations or as final compounds for biological evaluation.
The general scheme for the acylation of this compound is presented below. By varying the R group on the acylating agent, a wide array of analogues can be synthesized.
Table 1: Representative Acylation Reaction of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acetyl chloride | N-(5-methyl-6-phenylpyridazin-3-yl)acetamide | Acylation |
| This compound | Benzoyl chloride | N-(5-methyl-6-phenylpyridazin-3-yl)benzamide | Acylation |
| This compound | Benzenesulfonyl chloride | N-(5-methyl-6-phenylpyridazin-3-yl)benzenesulfonamide | Sulfonylation |
Another important reaction is the Hinsberg test, where primary and secondary amines react with benzenesulfonyl chloride to form sulfonamides. msu.edu This reaction can be used to distinguish between primary, secondary, and tertiary amines and to synthesize sulfonamide derivatives of potential pharmacological interest. msu.edu Direct alkylation of the amine group is also possible using alkyl halides, though it can sometimes lead to mixtures of mono- and di-alkylated products. libretexts.org
Regioselective Functionalization of the Pyridazine Ring System
The pyridazine ring in this compound is an electron-deficient system, which influences its reactivity towards electrophilic and nucleophilic reagents. The regioselectivity of substitution on the pyridazine ring is governed by the electronic effects of the existing substituents: the electron-donating amine (-NH2) and methyl (-CH3) groups, and the phenyl (-C6H5) group.
In electrophilic aromatic substitution, the outcome is directed by the pre-existing groups on the ring. chemguide.co.uk The amine group is a powerful activating and ortho-, para-directing group. However, in the case of this compound, the positions "ortho" and "para" to the amine group are already occupied by the ring nitrogen and the methyl group, respectively. The methyl group is a weakly activating, ortho-, para-directing group. The only available position on the pyridazine ring for substitution is at C4. Therefore, electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur predominantly at the C4 position.
Recent advances in C-H functionalization offer powerful tools for the direct and selective modification of heterocyclic scaffolds. nih.govnih.gov These methods, often catalyzed by transition metals like palladium or rhodium, can enable the introduction of aryl or alkyl groups at specific positions, sometimes overriding the inherent electronic preferences of the ring system. nih.govmdpi.comscilit.com While specific C-H functionalization studies on this compound are not extensively documented, methodologies developed for other pyridines and related azines suggest that direct arylation or alkylation could be achieved, likely directed by the existing functional groups. nih.gov
Table 2: Predicted Regioselectivity of Substitution on the Pyridazine Ring
| Position | Existing Substituent | Predicted Reactivity towards Electrophiles | Rationale |
| C3 | Amine | - | Substituted |
| C4 | Hydrogen | Most Favorable | Activated by the adjacent electron-donating amine group. |
| C5 | Methyl | - | Substituted |
| C6 | Phenyl | - | Substituted |
Synthesis of Structurally Related Pyridazinone and Pyridazinamine Analogues for Comparative Studies
The synthesis of structurally related analogues, particularly pyridazinones and other pyridazinamines, is crucial for establishing structure-activity relationships. The pyridazinone scaffold is present in numerous biologically active compounds. nih.govnih.gov
A key analogue, 5-methyl-6-phenyl-3(2H)-pyridazinone , can be synthesized via the dehalogenation of 5-methyl-6-p-bromophenyl-3(2H)-pyridazinone. This reaction is carried out using palladium on carbon as a catalyst in the presence of hydrogen gas. prepchem.com This pyridazinone serves as a valuable comparator to its aminopyridazine counterpart, allowing for the assessment of the amine group's contribution to biological activity.
Furthermore, a variety of substituted pyridazinone derivatives can be prepared through different synthetic routes. One general method involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds, such as p-nitrophenylacetic acid or cyanoacetic acid, in acetic anhydride to yield pyridazin-3-one derivatives. nih.gov
The synthesis of more complex, fused pyridazine systems has also been reported. For example, starting from 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones, treatment with reagents like phosphorus oxychloride can yield the corresponding chloropyridazine, which can be further functionalized. nih.gov Reaction with hydrazine hydrate can produce hydrazinylpyridazine derivatives, which are versatile intermediates for constructing fused heterocyclic systems like pyridazinotriazines. nih.gov Another example involves the synthesis of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, which can be used as a synthon to create novel annulated systems. mdpi.com
These synthetic strategies provide access to a wide range of pyridazinone and pyridazinamine analogues, which are essential for comparative biological studies.
Table 3: Synthesis of Selected Pyridazinone and Pyridazinamine Analogues
| Starting Material | Reagents | Product | Reference |
| 5-methyl-6-p-bromophenyl-3(2H)-pyridazinone | H2, 10% Pd/C, NH4OH, Ethanol | 5-methyl-6-phenyl-3(2H)-pyridazinone | prepchem.com |
| 3-Oxo-2-arylhydrazonopropanals | p-Nitrophenylacetic acid, Acetic anhydride | 2-Aryl-4-(4-nitrophenyl)pyridazin-3(2H)-one derivatives | nih.gov |
| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl3 | 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | nih.gov |
| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | Semicarbazide hydrochloride | 2-(6-(4-aminophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)ylidene)hydrazinecarboxamide | mdpi.com |
Chemical Reactivity and Transformation Studies of 5 Methyl 6 Phenylpyridazin 3 Amine
Reactivity Profiles of the Amine Moiety and the Pyridazine (B1198779) Ring System
The reactivity of 5-methyl-6-phenylpyridazin-3-amine is characterized by the distinct properties of its amine group and the pyridazine ring. The diazine nature of the pyridazine ring, with its two adjacent nitrogen atoms, renders it electron-poor. scribd.com This electron deficiency makes the ring susceptible to nucleophilic attack. scribd.comtaylorfrancis.com Conversely, the amino group at the 3-position is a nucleophile, capable of reacting with electrophiles. msu.edu
The pyridazine ring itself can undergo a variety of reactions, including protonation, N-alkylation, N-oxidation, and N-amination. researchgate.net The presence of substituents significantly influences the reactivity of the pyridazine ring. For instance, the basicities of a series of pyridazines have been shown to correlate with substituent constants using the Hammett free-energy relationship. researchgate.net The inherent polarity of the pyridazine ring and its capacity for hydrogen bonding also play a crucial role in its interactions. nih.gov
The amine moiety in 3-aminopyridazine (B1208633) derivatives can participate in various chemical transformations. cymitquimica.com The amino group allows for further reactions such as coupling reactions to form more complex molecules. cymitquimica.commdpi.com For example, 3-aminopyridazines can be used as building blocks for the synthesis of various functionalized compounds containing the pyridazine ring. researchgate.net
The reactivity of the pyridazine ring is also evident in its susceptibility to reduction and its ability to participate in cycloaddition reactions. scribd.com The diazines, including pyridazine, are generally resistant to oxidative degradation at the ring carbons. taylorfrancis.com However, they can be degraded by alkaline oxidizing agents through a process initiated by nucleophilic addition. taylorfrancis.com
Investigations into Novel Chemical Transformations and Rearrangements Involving the Compound
Research into the chemical transformations of pyridazine derivatives has revealed several novel reactions and rearrangements. One notable transformation is the reductive ring contraction of 1,2-pyridazines to form substituted pyrroles. nih.gov This reaction involves the addition of four electrons and four protons and is facilitated by the presence of electron-withdrawing groups at the 3- and 6-positions, which stabilize a critical intermediate. nih.gov
Another area of investigation involves the synthesis of novel polyazinyl-substituted triazolopyridines from scribd.comresearchgate.netnih.govtriazolo[1,5-a]pyridines by reaction with pyridazine, among other diazines. researchgate.net Furthermore, pyridazine derivatives can undergo ring-opening reactions, isomerizations, and photoreactions. researchgate.net
Rearrangements involving the pyridazine nucleus have also been documented. For instance, the oxidation of 1-amino-3,4,5,6-tetraphenylpyrid-2(1H)-one leads to a novel rearrangement involving the loss of carbon monoxide to form tetraphenylpyridazine. rsc.org This is thought to occur through ring expansion of an amino-nitrene intermediate, followed by valence isomerization and extrusion of carbon monoxide. rsc.org
The synthesis of novel pyridazine C-nucleosides has been achieved through a one-pot procedure involving singlet oxygen [4+2] cycloaddition of glycosyl furans, followed by reduction and cyclization with hydrazine (B178648). nih.gov This method provides a stereoselective route to these pharmacologically interesting compounds. nih.gov
The table below summarizes some of the novel transformations involving pyridazine derivatives.
| Starting Material | Reagents/Conditions | Product | Reference |
| 1,2-Pyridazines with electron-withdrawing groups | Reductive conditions (4e-, 4H+) | Substituted pyrroles | nih.gov |
| 1-Amino-3,4,5,6-tetraphenylpyrid-2(1H)-one | Oxidation | Tetraphenylpyridazine | rsc.org |
| Glycosyl furans | Singlet oxygen, reduction, hydrazine | Pyridazine C-nucleosides | nih.gov |
| 3-Aminopyridazines | Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | 3-Benzyloxycarbonyl-4-oxo-4H-pyrimido[1,2-b]pyridazines | semanticscholar.org |
Elucidation of Reaction Mechanisms via Advanced Spectroscopic (Non-Identification) and Kinetic Methods
The elucidation of reaction mechanisms for pyridazine derivatives often employs a combination of advanced spectroscopic and kinetic methods. Density functional theory (DFT) calculations have been instrumental in understanding the reaction mechanism of the reductive ring contraction of 1,2-pyridazines. nih.gov These calculations revealed that the reaction proceeds through a 2e-/3H+-bearing intermediate and highlighted the necessity of electron-withdrawing groups for stabilizing this intermediate. nih.gov
Mechanistic studies on the formation of cyclic hydrazones from cyclic secondary amines, which can be further converted to pyridazines, have suggested the involvement of an azomethine imine intermediate. acs.orgacs.org These studies utilized mechanistic experiments and DFT calculations to understand the subsequent rearrangement to a cyclic hydrazone, which can occur through a dimeric tetrazine intermediate. acs.orgacs.org
Kinetic studies are also crucial for understanding reaction rates and mechanisms. For example, the rates of reaction of pyridine (B92270) and its derivatives with alkyl halides have been studied, and the energies and entropies of activation have been calculated from rate data at various temperatures. researchgate.net Such studies provide insights into the steric and electronic effects on the reaction rates. researchgate.net
Spectroscopic methods play a vital role in characterizing intermediates and products, thereby aiding in the elucidation of reaction pathways. NMR and IR spectroscopy are commonly used to determine the structure of newly synthesized pyridazine derivatives. semanticscholar.orgliberty.edumdpi.com For instance, the formation of the 1H-1,2,3-triazole system in the transformation of 3-aminopyridazines was supported by the characteristic chemical shifts of the 5-H proton in the 1,2,3-triazole ring. semanticscholar.org
The table below provides examples of methods used in mechanistic studies of pyridazine reactions.
| Reaction | Method | Findings | Reference |
| Reductive ring contraction of 1,2-pyridazines | Density Functional Theory (DFT) | Reaction proceeds via a 2e-/3H+ intermediate; electron-withdrawing groups are crucial for stabilization. | nih.gov |
| Formation of cyclic hydrazones (precursors to pyridazines) | Mechanistic experiments and DFT | Involvement of an azomethine imine intermediate and a dimeric tetrazine. | acs.orgacs.org |
| Quaternization of pyridine derivatives | Kinetic measurements | Steric hindrance is responsible for the retardation of the reaction. | rsc.org |
| Transformation of 3-aminopyridazines | NMR Spectroscopy | Confirmed the formation of the 1H-1,2,3-triazole system based on chemical shifts. | semanticscholar.org |
Computational and Theoretical Investigations of 5 Methyl 6 Phenylpyridazin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties of 5-methyl-6-phenylpyridazin-3-amine. These methods offer a detailed perspective on the molecule's stability, reactivity, and the distribution of its electron density.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds similar to this compound, DFT calculations, often using the B3LYP exchange-correlation functional with various basis sets like 6-311G(d,p), are employed to determine optimized geometries and electronic properties. nih.gov Such studies on related pyridazinone derivatives have been performed to understand their geometric and electronic characteristics. mdpi.com
Theoretical calculations on substituted pyridazines have shown that the pyridazine (B1198779) ring possesses unique physicochemical properties, including a significant dipole moment that influences its interactions. nih.gov DFT calculations on novel pyridazinone derivatives have been used to investigate their geometry, frontier molecular orbitals, and molecular electrostatic potential maps. mdpi.com For instance, in a study on 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, DFT calculations were used to explore its electronic and chemical reactivity properties. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
For various pyridazine derivatives, FMO analysis has been conducted to predict their reactivity. nih.gov For example, DFT calculations on some pyridazine-based compounds have revealed that the HOMO is often localized on one part of the molecule, while the LUMO is on another, indicating potential for intramolecular charge transfer. nih.gov In the context of this compound, the HOMO is expected to be located primarily on the electron-rich aminopyridazine ring, while the LUMO may be distributed over the phenyl ring and the pyridazine core. This distribution would influence its reactivity in chemical reactions.
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |
| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas denote intermediate potentials.
In studies of related heterocyclic compounds, MEP maps have been used to identify reactive sites. nih.gov For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atoms of the pyridazine ring and the amino group, indicating these as primary sites for electrophilic interaction. The hydrogen atoms of the amino group and the phenyl ring would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic picture of the molecule's behavior, including its conformational flexibility and interactions with other molecules.
Conformational Analysis and Tautomerism of the Compound
Furthermore, aminopyridazines can exhibit tautomerism, existing in equilibrium between the amine and imine forms. Theoretical studies on related pyridazin-3(2H)-one have explored its tautomeric conversion to pyridazin-3-ol. researchgate.net For this compound, the amine form is generally expected to be the more stable tautomer. Computational studies can quantify the energy differences between tautomers and the energy barriers for their interconversion, providing insights into their relative populations. Studies on pyrido[2,3-b]pyrazines have also shown the existence of tautomeric equilibria in solution. koreascience.kr
Intermolecular Interactions and Binding Site Analysis (without pharmacological efficacy claims)
The pyridazine ring is known to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking. nih.gov The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, a crucial feature in molecular recognition. nih.gov The phenyl group can engage in π-π stacking interactions with other aromatic systems.
Molecular modeling can be used to study the formation of dimers or larger aggregates of this compound, stabilized by these non-covalent interactions. Analysis of these interactions is important for understanding the compound's behavior in different environments. For instance, the pyridazine ring of a related compound was found to π-stack with a phenol (B47542) ring in a protein binding site. nih.gov The study of intermolecular interactions is fundamental to understanding how the molecule might fit into a binding pocket, with hydrogen bonds and hydrophobic contacts playing significant roles. acs.org
Prediction of Select Physicochemical Parameters Relevant to Molecular Interactions
Computational chemistry provides powerful tools for predicting the physicochemical properties of a molecule, offering insights into its behavior and potential interactions with biological systems. For this compound, various parameters relevant to its molecular interactions have been predicted using computational methods. These parameters help in understanding its potential as a bioactive compound by modeling its electronic properties, reactivity, and behavior in different environments.
Predicted Physicochemical Properties
A key parameter in predicting a molecule's behavior is its lipophilicity, often expressed as the logarithm of the partition coefficient (logP). The predicted XlogP value for this compound is 1.5. uni.lu This value suggests a moderate level of lipophilicity, indicating that the compound may effectively partition between aqueous and lipid environments, a crucial factor for crossing biological membranes.
Another important set of predicted parameters relates to the molecule's shape and electronic profile in the gas phase, specifically its collision cross-section (CCS). The CCS is a measure of the ion's size and shape and influences its ion mobility. These values are critical in analytical techniques like ion mobility-mass spectrometry and can provide structural information. Predictions for various adducts of this compound have been calculated, as detailed in the table below. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M]+ | 185.09474 | 138.0 |
| [M+H]+ | 186.10257 | 139.9 |
| [M+Na]+ | 208.08451 | 149.0 |
| [M-H]- | 184.08801 | 144.0 |
| [M+K]+ | 224.05845 | 144.9 |
| [M+NH4]+ | 203.12911 | 156.6 |
| [M+HCOO]- | 230.09349 | 163.1 |
Insights from Theoretical Studies on Related Compounds
While detailed computational studies specifically on this compound are not extensively published, research on analogous pyridazine and pyridazinone derivatives provides a framework for understanding which theoretical parameters are vital for predicting molecular interactions. mdpi.commdpi.com Methodologies such as Density Functional Theory (DFT) are commonly employed to investigate the electronic structure and reactivity of such molecules. mdpi.commdpi.comresearchgate.net
Key parameters derived from these computational investigations include:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests higher reactivity, which can be a desirable trait for biologically active compounds. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. mdpi.com These maps identify electrophilic (positive potential) and nucleophilic (negative potential) sites, which are key to understanding non-covalent interactions like hydrogen bonding and receptor binding. mdpi.commdpi.com For similar pyridazinone derivatives, MEP analysis has shown that nitrogen atom sites are typically electronegative, suggesting they are likely sites for electrophilic attack or hydrogen bond acceptance. mdpi.com
Global Reactivity Descriptors: Parameters such as chemical hardness (η), global softness (σ), and the electrophilicity index (ω) are calculated from FMO energies. mdpi.com These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons, respectively. The electrophilicity index, in particular, has been correlated with the potential biological activity of pyridazinone derivatives. mdpi.com
Natural Bond Orbital (NBO) Analysis: This analysis provides detailed insight into intramolecular and intermolecular bonding and interactions. It helps to understand charge transfer interactions between donor and acceptor orbitals, which stabilize the molecule and are fundamental to its interaction profile. mdpi.com
These computational approaches are integral to modern drug discovery and are essential for building Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structure (and its physicochemical parameters) and the biological activity of a series of compounds, enabling the prediction of activity for novel molecules and guiding the design of more potent analogues. nih.govnih.govherts.ac.ukresearchgate.net
Molecular Level Biological Activity and Mechanism of Action Studies of 5 Methyl 6 Phenylpyridazin 3 Amine and Analogues
In Vitro Evaluation of Biological Target Interactions
The initial assessment of a compound's biological activity often involves in vitro assays to measure its direct interaction with purified enzymes or receptors. This approach provides quantitative data on the potency and selectivity of the compound for specific molecular targets.
Pyridazine (B1198779) derivatives have demonstrated significant inhibitory activity against several key enzyme families implicated in various disease states.
Phosphodiesterases (PDEs): PDEs are enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. researchgate.net Inhibition of specific PDE isoenzymes is a therapeutic strategy for conditions ranging from congestive heart failure (PDE3 inhibitors) to inflammatory diseases (PDE4 inhibitors) and erectile dysfunction (PDE5 inhibitors). researchgate.net Certain pyridazine compounds have been identified as inhibitors of PDE3, PDE4, and PDE5. researchgate.net For instance, a series of 6-phenylpyrazolo[3,4-d]pyrimidones, which are structurally related to the pyridazine core, were found to be specific and potent inhibitors of cGMP-specific phosphodiesterase (PDE5). nih.gov
Cyclooxygenases (COX): The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory process through their role in prostaglandin (B15479496) synthesis. nih.gov While COX-1 is a constitutive enzyme involved in physiological functions, COX-2 is inducible and its expression increases during inflammation. nih.gov Consequently, selective COX-2 inhibitors are sought after as anti-inflammatory agents with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. nih.gov
Numerous studies have highlighted pyridazinone derivatives as promising COX-2 inhibitors. nih.gov The substitution pattern on the 6-phenyl ring has been identified as a critical determinant of both inhibitory potency and selectivity for COX-2. For example, introducing an electron-withdrawing group like a chlorine atom on the phenyl ring was shown to enhance COX-2 inhibition and selectivity. In contrast, an unsubstituted phenyl ring or the presence of methoxy (B1213986) or methyl groups was less favorable for activity. Certain novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives displayed COX-2 inhibitory activity superior to the standard drug, celecoxib. nih.gov
Interactive Table: COX-2 Inhibition by Pyridazine Analogues
| Compound/Analogue | Target | IC50 (nM) | Selectivity Index (SI) | Reference |
| Analogue 4a | COX-2 | 17.45 | - | nih.gov |
| Analogue 4b | COX-2 | 17.40 | - | nih.gov |
| Analogue 5a | COX-2 | 16.76 | - | nih.gov |
| Analogue 10 | COX-2 | 17.15 | - | nih.gov |
| Celecoxib (Reference) | COX-2 | 17.79 | - | nih.gov |
| Dihydropyridazinone 3d | COX-2 | - | Enhanced | |
| Dihydropyridazinone 4b | COX-2 | 18.35 | 24 |
Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates greater potency. The selectivity index (SI) is the ratio of IC50 for COX-1 to IC50 for COX-2; a higher value indicates greater selectivity for COX-2.
Fatty Acid Binding Proteins (FABPs): FABPs are intracellular lipid chaperones that transport endocannabinoids and other related lipids, regulating their availability for metabolic enzymes like fatty acid amide hydrolase (FAAH). nih.gov Inhibition of FABPs, particularly FABP5, can elevate the levels of endogenous cannabinoids like anandamide, leading to analgesic and anti-inflammatory effects. nih.gov Studies have shown that FABP5 is expressed in nociceptive neurons and that FABP inhibitors can exert analgesic effects. nih.gov While direct studies on 5-methyl-6-phenylpyridazin-3-amine are limited, the exploration of FABP inhibitors represents a novel avenue for anti-inflammatory drug discovery, and compounds with similar structural features may warrant investigation against this target. nih.govnih.gov
The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a key target for drugs treating anxiety, insomnia, and seizures. nih.gov This receptor is a ligand-gated ion channel with multiple binding sites, including one for the neurotransmitter GABA and an allosteric site for benzodiazepines. nih.govresearchgate.net
Arylaminopyridazine derivatives of GABA have been developed as selective antagonists for the GABA-A receptor site. nih.gov Structure-activity relationship studies revealed that modifications to the pyridazine and phenyl rings significantly influenced binding affinity. nih.gov For example, SR 95531 (gabazine), a pyridazine derivative, is a potent and specific competitive antagonist at the GABA-A receptor. nih.gov It displaces radiolabeled GABA with a high affinity (Ki = 0.15 µM) and competitively antagonizes GABA-induced effects. nih.gov
The benzodiazepine (B76468) binding site, located at the interface between the α and γ2 subunits of the GABA-A receptor, is another important target. researchgate.net The specific α-subunit isoform (α1-6) present in the receptor pentamer determines the pharmacological properties of ligands acting at this site. researchgate.netmdpi.com The development of ligands selective for specific α-subtypes is a major goal in modern pharmacology. For instance, α5-containing GABA-A receptors are targets for improving cognitive function. mdpi.com Research on imidazodiazepines has shown that incorporating a phenyl group can influence subtype selectivity, suggesting that the phenyl-pyridazine scaffold could be a valuable template for designing novel GABA-A receptor modulators. mdpi.com
Interactive Table: GABA-A Receptor Binding by Pyridazine Analogues
| Compound | Target Site | Binding Affinity (Ki) | Activity | Reference |
| SR 95531 (Gabazine) | GABA-A | 0.15 µM | Competitive Antagonist | nih.gov |
| SR 42641 | GABA-A | 0.28 µM | Competitive Antagonist | nih.gov |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower value indicates higher binding affinity.
Mechanistic Investigations at Cellular and Subcellular Levels
Beyond direct target interaction, understanding how a compound affects cellular processes and the precise nature of its binding mode provides deeper mechanistic insight.
The binding of pyridazine analogues to their molecular targets initiates a cascade of intracellular events, modulating critical signaling pathways. For example, hyperactivation of the FMS-like tyrosine kinase-3 (FLT3) receptor is a factor in some forms of acute myeloid leukemia, promoting cell proliferation and inhibiting apoptosis. nih.gov Computational studies on pyrimidine-based compounds, which share heterocyclic similarities with pyridazines, have explored their potential as FLT3 inhibitors, thereby interfering with these pro-survival pathways. nih.gov
In a different context, certain pyridazin-3-one derivatives have been designed as alternatives to the vasodilator hydralazine. nih.gov These compounds were found to exert their effects by modulating endothelial nitric oxide synthase (eNOS). Specifically, active compounds significantly increased eNOS mRNA expression and the subsequent production of nitric oxide (NO) in aortic tissue, leading to vasodilation. nih.gov Furthermore, the antitumor agent Phortress acts via its metabolite, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which is structurally related to the title compound. nih.gov This metabolite causes DNA damage, leading to cell cycle arrest and cell death exclusively in sensitive cancer cells. nih.gov
Computational chemistry provides powerful tools to visualize and analyze the interaction between a ligand and its target protein at an atomic level. Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, while molecular dynamics (MD) simulations provide insight into the stability of the ligand-receptor complex over time. nih.govpensoft.net
These techniques have been extensively applied to pyridazine derivatives. Docking studies of pyridazinone derivatives into the active site of the COX-2 enzyme have helped to explain their inhibitory activity and selectivity. For example, one potent inhibitor was shown to fit perfectly within the binding site pocket, displaying a superior interaction manner compared to celecoxib. Similarly, molecular modeling was used to rationalize the vasodilatory activity of pyridazin-3-one derivatives by examining their interactions with eNOS. nih.gov
MD simulations further validate the stability of these interactions. nih.gov For inhibitors of the FLT3 kinase, docking identified key amino acid residues (like C694, F691, and D829) crucial for binding, and MD simulations confirmed the stability of these interactions, providing a dynamic view of the binding affinity. nih.gov Such in silico studies are invaluable for understanding structure-activity relationships and for the rational design of new derivatives with improved potency and selectivity. nih.gov
Broad-Spectrum In Vitro Biological Screening (excluding in vivo efficacy and safety)
In addition to targeted assays, pyridazine derivatives have been evaluated in broader screening programs to uncover other potential biological activities. A series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and tested for their insecticidal activity against Plutella xylostella (the diamondback moth), with several compounds showing high efficacy at a concentration of 100 mg/L. mdpi.com Other studies have investigated the antimicrobial properties of novel pyridazinone derivatives, measuring their ability to inhibit the growth of various bacterial and fungal strains. mdpi.com These broader screenings highlight the chemical versatility of the pyridazine core and its potential for applications beyond a single therapeutic area.
Antiproliferative Activity in Cancer Cell Lines
The antiproliferative potential of pyridazine derivatives has been a subject of extensive research, with numerous studies highlighting their activity against various cancer cell lines. While direct studies on the anticancer effects of this compound are not extensively documented in the reviewed literature, the evaluation of its analogues provides significant insights into the potential of this chemical class.
Derivatives of the pyridazine nucleus have demonstrated notable in vitro anticancer activity. For instance, a series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were synthesized and evaluated for their ability to inhibit the growth of cancer cells. nih.gov One compound in this series, designated as 5l , emerged as a particularly potent agent against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC₅₀ values of 3.22 ± 0.2 µM and 2.71 ± 0.16 µM, respectively. nih.gov These values are comparable to the standard chemotherapeutic drug, Doxorubicin. nih.gov Mechanistic studies revealed that compound 5l induces apoptosis in HCT-116 cells, as evidenced by the upregulation of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, it was observed to disrupt the cell cycle in HCT-116 cells. nih.gov
Similarly, a novel class of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides were synthesized and assessed for their anticancer activities against a panel of five human cancer cell lines. mdpi.com The evaluation of these compounds provides a broader understanding of the structure-activity relationships within this family of heterocyclic compounds.
In another study, novel nih.govresearchgate.netnih.govtriazole derivatives were synthesized and evaluated for their in vitro anticancer activity against liver cancer (HepG2) and breast cancer (MCF7) cell lines. researchgate.net Several of these compounds demonstrated promising anticancer activity, with IC₅₀ values in the micromolar range. researchgate.net For example, compounds 4, 7, 15, 17, 28, 34, and 47 showed IC₅₀ values between 17.69 and 25.4 μM/L against the HepG2 cell line. researchgate.net
The antiproliferative activity of 5-methoxyindole (B15748) tethered C-5 functionalized isatins was also investigated against three human cancer cell lines. Compounds 5o and 5w were the most active, with IC₅₀ values of 1.69 and 1.91 µM, respectively, which were significantly more potent than the reference drug sunitinib (B231) (IC₅₀=8.11 µM). nih.gov Further investigation into the mechanism of action of compound 5o revealed that it caused a lengthening of the G1 phase of the cell cycle. nih.gov
While these studies focus on analogues, they underscore the potential of the pyridazine and similar heterocyclic cores as a scaffold for the development of novel antiproliferative agents. The presence of varied substituents on the core structure appears to be a key determinant of the observed cytotoxic activity and the underlying mechanism of action.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 5l | A549 (Non-small cell lung cancer) | 3.22 ± 0.2 | nih.gov |
| Compound 5l | HCT-116 (Colon cancer) | 2.71 ± 0.16 | nih.gov |
| Doxorubicin | A549 (Non-small cell lung cancer) | 2.93 ± 0.28 | nih.gov |
| Doxorubicin | HCT-116 (Colon cancer) | 3.10 ± 0.22 | nih.gov |
| Compound 5o | Human cancer cell lines | 1.69 | nih.gov |
| Compound 5w | Human cancer cell lines | 1.91 | nih.gov |
| Sunitinib | Human cancer cell lines | 8.11 | nih.gov |
Antimicrobial and Antifungal Evaluations Against Specific Pathogen Strains
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridazine derivatives have been investigated for their potential to address this challenge.
A study focused on the synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives demonstrated their potential against several fungal pathogens. nih.govresearchgate.netnih.gov These compounds were tested against G. zeae, F. oxysporum, and C. mandshurica. nih.govresearchgate.net For instance, compounds 3h, 7b, and 7c showed good activity against G. zeae, with inhibition rates of 50.3%, 57.9%, and 60.5%, respectively, at a concentration of 50 µg/mL. researchgate.net Against F. oxysporum, compounds 3e and 3h exhibited inhibition rates of 53.2% and 50.9%, respectively. researchgate.net This research highlights the influence of various substituents on the antifungal efficacy of the pyridazinone core.
In another investigation, a novel series of pyridazinone derivatives were synthesized and evaluated for their in vitro antibacterial activities against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Salmonella typhimurium. nih.gov Compounds 7 and 13 from this series were found to be active against MRSA, P. aeruginosa, and A. baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. nih.gov The study suggested that the presence of a fluorine atom at the para position of the phenyl ring enhanced activity against Gram-negative bacteria. nih.gov
Furthermore, a series of N³, N⁶-diphenylpyridazine-3,6-diamine derivatives were synthesized and showed moderate to good antimicrobial activity. jpionline.org Compound AJ27 was identified as the most active in this series, underscoring the importance of the N³, N⁶-diphenylpyridazine-3,6-diamine skeleton for antimicrobial action. jpionline.org
The antimicrobial activity of pyrazole (B372694) derivatives has also been explored. Synthesized pyrazoles were screened against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. nih.gov The results indicated that the antibacterial and antifungal activity is influenced by the size and nature of the substituents on the pyrazole ring. nih.gov
| Compound | Fungal Strain | Inhibition (%) at 50 µg/mL | Reference |
|---|---|---|---|
| Compound 3h | G. zeae | 50.3 | researchgate.net |
| Compound 7b | G. zeae | 57.9 | researchgate.net |
| Compound 7c | G. zeae | 60.5 | researchgate.net |
| Compound 3e | F. oxysporum | 53.2 | researchgate.net |
| Compound 3h | F. oxysporum | 50.9 | researchgate.net |
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Compound 7 | S. aureus (MRSA) | 3.74 - 8.92 | nih.gov |
| Compound 7 | P. aeruginosa | 3.74 - 8.92 | nih.gov |
| Compound 7 | A. baumannii | 3.74 - 8.92 | nih.gov |
| Compound 13 | S. aureus (MRSA) | 3.74 - 8.92 | nih.gov |
| Compound 13 | P. aeruginosa | 3.74 - 8.92 | nih.gov |
| Compound 13 | A. baumannii | 3.74 - 8.92 | nih.gov |
Anti-inflammatory Mechanisms in Cellular Models
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The pyridazinone scaffold has been identified as a promising structure for the development of novel anti-inflammatory drugs. nih.gov
Research has shown that certain pyridazinone derivatives can modulate the inflammatory response through various mechanisms. Some derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, thus classifying them as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Others have been found to inhibit lipopolysaccharide (LPS)-induced neuroinflammation. nih.gov
A significant mechanism of anti-inflammatory action for some pyridazinone-related compounds involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov Inhibition of NF-κB activation can therefore suppress the inflammatory cascade. For example, studies on 5-lipoxygenase (5-LOX) inhibitors have demonstrated that they can protect against ischemia-reperfusion injury by down-regulating NF-κB and inducible nitric oxide synthase (iNOS). nih.gov
Furthermore, pyridazinone derivatives have been developed as ligands for N-formyl peptide receptors (FPRs), which are involved in modulating leukocyte inflammatory activities. nih.gov For instance, a pyrazolone-based FPR agonist, Cmpd43, has demonstrated anti-inflammatory effects in various in vivo models of inflammation. nih.gov
In a study investigating 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives, compound IVa-3 was identified as the most potent in terms of both analgesic and anti-inflammatory activities in vivo, with reduced gastrointestinal toxicity compared to standard NSAIDs. nih.gov
While direct mechanistic studies on this compound are limited, the findings from its analogues strongly suggest that this class of compounds can interfere with key inflammatory pathways, including the NF-κB and COX pathways, and may also exert their effects through receptor modulation.
Structure Activity Relationship Sar Studies for 5 Methyl 6 Phenylpyridazin 3 Amine Derivatives
Correlating Structural Modifications with Observed In Vitro Biological Activity
The biological activity of 5-methyl-6-phenylpyridazin-3-amine derivatives is intricately linked to the nature and position of various substituents on the pyridazine (B1198779) and phenyl rings. SAR studies focus on systematically altering parts of the molecule to observe the resulting changes in biological effect, typically measured as the half-maximal inhibitory concentration (IC₅₀) or equilibrium inhibition constant (Kᵢ) in in vitro assays.
Substitutions on the Phenyl Ring at C6: The phenyl group at the 6-position of the pyridazine ring is a critical determinant of activity. Its substitution pattern significantly influences potency and selectivity. For instance, in related aminopyridazine series studied as GABA-A receptor antagonists, the presence of an aromatic and hydrophobic group at this position was found to be crucial. dovepress.com The phenyl ring can engage in π-stacking interactions with aromatic amino acid residues like tyrosine in the active site of target proteins. dovepress.com
Modifications to this phenyl ring can fine-tune activity. Introducing electron-withdrawing or electron-donating groups alters the electronic properties of the ring and its interaction capabilities. For example, halogen substitutions (e.g., chloro, bromo) or the addition of small alkyl groups can modify both the steric and electronic profile, potentially leading to enhanced binding affinity. In a series of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] nih.govmdpi.comoxazin-4-amine derivatives, which share a similar structural motif, such modifications were key to optimizing inhibitory activity against RET kinase.
Modifications on the Pyridazine Core (C5-Methyl Group): The methyl group at the C5 position also plays a role in the molecule's interaction with its biological target. This group can contribute to hydrophobic interactions within a specific pocket of the binding site. In studies of 2,4,5-trisubstituted pyrimidine (B1678525) inhibitors of CDK9, the introduction of a methyl group at the C5 position was found to be optimal for achieving selectivity. cardiff.ac.uk Altering the size of this substituent (e.g., replacing methyl with ethyl or a larger alkyl group) can probe the steric limits of this pocket, potentially leading to either improved or diminished activity depending on the specific target topology.
Modifications on the Amino Group at C3: The 3-amino group is a key feature, often acting as a hydrogen bond donor. Its basicity and accessibility are important for forming crucial interactions with the target protein, such as with the hinge region of kinases. cardiff.ac.uk Acylation or alkylation of this amine can modulate its hydrogen bonding capacity and introduce new interaction points. For example, converting the primary amine to a secondary or tertiary amine, or to an amide, would significantly alter the molecule's properties and its binding mode.
The following table illustrates hypothetical SAR for this compound derivatives based on established principles from related compound series.
| Compound | R1 (at C5) | R2 (on Phenyl Ring) | R3 (at N3) | Hypothetical In Vitro Activity (IC₅₀) | Rationale for Activity Change |
| Parent | -CH₃ | -H | -NH₂ | Baseline | Core scaffold for comparison. |
| Derivative A | -CH₃ | 4-Cl | -NH₂ | Increased | Introduction of an electron-withdrawing group can enhance interactions. |
| Derivative B | -CH₃ | 4-OCH₃ | -NH₂ | Decreased | A bulky, electron-donating group may introduce steric hindrance. |
| Derivative C | -CH₂CH₃ | -H | -NH₂ | Variable | Steric tolerance at the C5 position needs to be evaluated for the specific target. |
| Derivative D | -CH₃ | -H | -NHCOCH₃ | Decreased | Acylation removes a key hydrogen bond donor site. |
Note: The activity data in this table is illustrative and intended to represent trends observed in SAR studies of similar heterocyclic compounds.
Identification of Key Pharmacophoric Elements and Their Contributions to Molecular Recognition
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound derivatives, several key pharmacophoric features can be identified based on their structure and data from related inhibitors.
Pharmacophore models for aminopyridazine derivatives targeting GABA-A receptors have highlighted several crucial features that are likely transferable to the this compound scaffold. dovepress.com These include:
A Hydrogen Bond Donor: The amino group at the C3 position is a critical hydrogen bond donor. This feature allows the ligand to anchor itself within the binding site by interacting with hydrogen bond acceptor residues, such as the backbone carbonyls in a kinase hinge region.
An Aromatic/Hydrophobic Group: The phenyl ring at the C6 position serves as a crucial aromatic and hydrophobic feature. This allows for favorable π-π stacking or hydrophobic interactions with complementary residues in the target protein, such as tyrosine or leucine. dovepress.com The model suggests this feature is essential for potent activity.
A Cationic Center: The pyridazine ring system, particularly with the protonated 3-amino group, can present a positively charged center that engages in electrostatic interactions. dovepress.com
A general pharmacophore model for this class of compounds can be visualized as an arrangement of these features in a specific 3D orientation. The spatial relationship between the hydrogen bond donor, the plane of the aromatic ring, and the hydrophobic methyl group is critical for proper alignment within the receptor's binding site.
| Pharmacophoric Feature | Structural Element | Contribution to Molecular Recognition |
| Hydrogen Bond Donor (HBD) | 3-Amino group (-NH₂) | Anchors the molecule in the binding site through hydrogen bonds. |
| Aromatic Ring (AR) | 6-Phenyl group | Engages in π-π stacking and hydrophobic interactions. dovepress.com |
| Hydrophobic Group (HY) | 5-Methyl group | Provides additional hydrophobic interactions, enhancing binding affinity. |
| Positive Ionizable Feature (PI) | Protonated 3-aminopyridazine (B1208633) core | Forms electrostatic or cation-π interactions. dovepress.com |
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for refining the understanding of SAR and predicting the activity of novel compounds. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful.
In a typical 3D-QSAR study for a series of this compound derivatives, the three-dimensional structures of the molecules would be aligned based on a common scaffold. Then, steric and electrostatic fields around each molecule are calculated and correlated with their experimental biological activities using statistical methods like Partial Least Squares (PLS). actascientific.com
The output of a 3D-QSAR analysis is often visualized as contour maps:
Steric Contour Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show where they are detrimental. For this series, a green contour might appear around the para-position of the 6-phenyl ring, suggesting that larger substituents are tolerated or beneficial there. A yellow contour might enclose the area around the 3-amino group, indicating that bulky additions would disrupt essential hydrogen bonds.
Electrostatic Contour Maps: Blue contours highlight areas where positive charges increase activity, while red contours indicate where negative charges (or electronegative atoms) are preferred. A blue contour near the 3-amino group would reinforce its role as a cationic center, while red contours near the phenyl ring could suggest that electron-withdrawing substituents enhance activity. mdpi.com
A descriptor-based QSAR model for related aminopyridazine derivatives has shown that properties like net aromaticity and the presence of hydrophobic substituents are crucial for activity. dovepress.com Such models can be expressed as a mathematical equation:
pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...
where pIC₅₀ is the negative logarithm of the IC₅₀ value, and descriptors can include parameters like LogP (hydrophobicity), molecular weight, and various electronic and topological indices. These models, once validated, can be used to virtually screen libraries of compounds and prioritize the synthesis of derivatives with the highest predicted potency. nih.gov
Potential Applications of 5 Methyl 6 Phenylpyridazin 3 Amine in Chemical Biology and Materials Science
Development as Chemical Probes for Biological Systems and Target Validation
The structural framework of 5-methyl-6-phenylpyridazin-3-amine suggests its potential for development as a chemical probe for investigating biological systems and validating protein targets. The pyridazine (B1198779) heterocycle itself possesses distinct physicochemical properties that are advantageous for molecular recognition. nih.gov The ring is characterized by a high dipole moment and a robust capacity for dual hydrogen-bonding, which can be critical for specific and high-affinity interactions with biological macromolecules like proteins. nih.gov
The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, enabling the molecule to engage with target proteins in a well-defined orientation. nih.gov This dual hydrogen-bonding potential is a valuable feature in drug design and the development of molecular probes. nih.gov While extensive research specifically documenting this compound as a validated chemical probe is not yet prominent, its inherent structural motifs are analogous to those found in numerous biologically active molecules. The amino group offers a convenient attachment point for linker moieties, which could be used to tether fluorophores, affinity tags, or photoreactive groups, thereby converting the core molecule into a sophisticated tool for target identification and validation experiments.
Utility as Building Blocks for Complex Molecular Architectures and Fine Chemicals
The compound this compound is a versatile synthon, or building block, for the construction of more complex molecular structures and fine chemicals. The pyridazine scaffold is a common feature in a wide array of functional molecules, and methods for its elaboration are well-established. mdpi.com The presence of the primary amino group (-NH2) provides a reactive handle for a multitude of chemical transformations, including acylation, alkylation, and diazotization, which can lead to the formation of amides, secondary/tertiary amines, and other derivatives.
Furthermore, the pyridazine ring itself can be functionalized. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, are frequently employed to modify pyridazine cores. mdpi.com Techniques like the Suzuki-Miyaura and Sonogashira couplings allow for the introduction of new aryl, heteroaryl, or alkyl groups, enabling the systematic modulation of the molecule's steric and electronic properties. mdpi.com This synthetic tractability makes this compound a valuable starting material for creating libraries of compounds for screening in drug discovery and materials science. researchgate.net
Table 1: Potential Synthetic Transformations for this compound
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Amino Group (-NH₂) | Acylation | Amides |
| Amino Group (-NH₂) | Reductive Amination | Secondary/Tertiary Amines |
| Phenyl Ring (-C₆H₅) | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives |
Exploration in Organic Electronics and Semiconductor Research
The pyridazine heterocycle inherent in this compound is being explored for applications in materials science, particularly in the fields of organic electronics and semiconductor research. mdpi.com Heterocyclic compounds are crucial components in the design of organic materials because they can confer thermal and chemical stability while modulating electronic properties. mdpi.com
The pyridazine ring is considered electron-deficient and can function as both a π-bridge, to extend electronic conjugation, and as an electron-acceptor unit within a larger molecular system. mdpi.com These characteristics are highly desirable for creating materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The inherent high polarizability of the pyridazine ring can also contribute to favorable nonlinear optical (NLO) properties, which are of interest for applications in photonics and data storage. mdpi.com The ability to functionalize this compound via the synthetic routes described previously allows for the fine-tuning of its electronic energy levels (HOMO/LUMO) and charge-transport properties, making it an intriguing platform for developing next-generation organic electronic materials. mdpi.com
Table 2: Properties of the Pyridazine Core Relevant to Materials Science
| Property | Significance in Organic Electronics | Reference |
|---|---|---|
| Electron-Deficient Nature | Acts as an electron acceptor, facilitating charge separation. | mdpi.com |
| π-Conjugated System | Functions as a π-bridge to extend conjugation pathways. | mdpi.com |
| High Polarizability | Contributes to nonlinear optical (NLO) properties. | mdpi.com |
Challenges and Future Research Directions
Overcoming Synthetic Hurdles for Novel, Complex Analogues of 5-methyl-6-phenylpyridazin-3-amine
The synthesis of pyridazine (B1198779) derivatives, including this compound, presents a field of active research, with chemists continuously seeking more efficient and versatile methods. researchgate.net A variety of synthetic strategies have been developed to access the pyridazine core, often involving the condensation of dicarbonyl compounds with hydrazine (B178648) or its derivatives. nih.govliberty.edu For instance, one common route involves the reaction of a 1,4-dicarbonyl compound with hydrazine, leading to the formation of the dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine. researchgate.net
However, the creation of novel and complex analogues of this compound often requires more sophisticated approaches. One of the primary challenges lies in the regioselective introduction of various substituents onto the pyridazine scaffold. rsc.org To address this, researchers have explored methods like the inverse-electron-demand Diels-Alder reaction between tetrazines and alkynyl sulfides, which allows for a regioselective synthesis of trisubstituted pyridazines. rsc.org Another innovative approach involves a one-pot, three-step process that includes a phosphine-catalyzed Rauhut–Currier reaction, a Diels-Alder reaction, and deprotection to yield tetrasubstituted 1,6-dihydropyridazines, which can be readily aromatized. researchgate.net
Furthermore, the development of fused pyridazine systems, where the pyridazine ring is part of a larger polycyclic structure, has gained significant attention. nih.govmdpi.com These complex architectures often exhibit unique biological activities. Strategies to construct these fused systems include the Diaza-Wittig reaction starting from 1,3-diketones, which provides access to a variety of fused pyridazines. nih.gov The synthesis of pyrido[3,4-c]pyridazines, for example, has been achieved through cycloaddition, deprotection, and oxidation sequences. mdpi.com These advanced synthetic methods are crucial for expanding the chemical space of pyridazine derivatives and enabling the exploration of their structure-activity relationships.
Identifying and Validating Novel Biological Targets and Phenotypes for Further Investigation
The pyridazine scaffold is a recognized pharmacophore present in several biologically active molecules. nih.gov While the specific biological targets of this compound are not extensively documented in publicly available research, the broader class of pyridazine derivatives has been investigated for a wide range of biological activities, offering clues to its potential roles.
In the realm of academic, non-clinical research, pyridazine derivatives have been explored for their effects on various cellular pathways. For instance, certain pyridazine-containing compounds have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, with some exhibiting potent inhibitory effects on vascular endothelial growth factor receptor (VEGFR) kinase. nih.gov Other studies have focused on the design of pyridazine derivatives as inhibitors of c-Jun N-terminal kinase (JNK), a key player in cellular stress responses. acs.org The hybridization of the pyridazine ring with other pharmacophores, such as pyrazole (B372694), has led to the development of selective COX-2 inhibitors with anti-inflammatory potential. rsc.org
Phenotypic screening has also been a valuable tool in uncovering the biological effects of pyridazine derivatives. For example, a phenotypic screening approach using p53 wild-type and mutant cell lines led to the identification of pyridazine compounds that were active only against the mutant cell lines. blumberginstitute.org This suggests a potential role for these compounds in modulating pathways associated with specific genetic backgrounds. Furthermore, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent inhibitors of Haspin kinase, a mitotic protein kinase, through a combination of screening and structure-based design. researchgate.net These findings highlight the diverse biological space that pyridazine derivatives can modulate and provide a foundation for future investigations into the specific targets and phenotypes associated with this compound and its analogues.
Advancements in Computational Methodologies for Prediction and Design of Pyridazine Derivatives
Computational chemistry has become an indispensable tool in the study and development of pyridazine derivatives, enabling the prediction of their properties and guiding the design of new molecules with desired activities. researchgate.net Molecular docking simulations, for instance, are widely used to predict the binding modes of pyridazine-based ligands within the active sites of biological targets. acs.orgrsc.org These studies provide valuable insights into the key interactions that govern binding affinity and selectivity, which can then be used to design more potent and specific inhibitors.
Beyond molecular docking, other computational methods are employed to understand the physicochemical properties of pyridazine derivatives. Quantum chemical calculations, such as those based on density functional theory (DFT), have been used to study the structure-activity relationships of these compounds, for example, in predicting their antioxidant activity. researchgate.netmdpi.com These calculations can provide information on electronic properties, which are crucial for understanding reactivity and intermolecular interactions.
The use of in silico methods also extends to the prediction of pharmacokinetic properties. For example, computational tools can be used to estimate parameters like lipophilicity (XLogP3) and the number of hydrogen bond donors and acceptors, which are important for assessing the drug-likeness of a compound. lookchem.comuni.lu Furthermore, molecular dynamics simulations can be employed to study the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding event. acs.org These computational approaches, in synergy with experimental work, are accelerating the discovery and optimization of novel pyridazine derivatives for various applications.
Emerging Avenues in Advanced Materials Science Applications of the Compound
While the primary focus of research on pyridazine derivatives has historically been in the pharmaceutical and agrochemical sectors, there is growing interest in their potential applications in materials science. researchgate.net The unique electronic properties of the pyridazine ring, characterized by its π-electron deficient nature due to the two adjacent nitrogen atoms, make it an intriguing building block for novel materials. liberty.edursc.org
One emerging area of interest is the use of pyridazine derivatives in the development of high-energy density materials (HEDMs). rsc.org The high nitrogen content and the heat of formation of nitrogen-rich heterocycles like pyridazine make them attractive candidates for energetic compounds. rsc.org The planar structure of the pyridazine ring can also facilitate π-π stacking interactions, leading to dense crystal packing and potentially higher material densities. rsc.org
Furthermore, the ability of pyridazine derivatives to act as ligands for metal complexes opens up possibilities in the design of functional coordination polymers and metal-organic frameworks (MOFs). researchgate.net The coordination of pyridazine units to metal centers could lead to materials with interesting catalytic, magnetic, or optical properties. The versatility of synthetic methods for modifying the pyridazine core allows for the fine-tuning of these properties by introducing different functional groups. researchgate.netnih.gov While the specific application of this compound in materials science is not yet well-established, the broader exploration of pyridazine chemistry suggests that this compound and its analogues could find utility in the creation of advanced materials with tailored functionalities.
Q & A
Q. What synthetic methodologies are most effective for preparing 5-methyl-6-phenylpyridazin-3-amine, and how can reaction conditions be optimized for high purity?
Methodological Answer: The synthesis of pyridazine derivatives like this compound typically involves nucleophilic substitution or condensation reactions. Key parameters include:
- Temperature control : Maintaining reaction temperatures between 80–120°C ensures optimal reaction rates while minimizing side products.
- Reaction time : Extended times (8–12 hours) improve yield but require monitoring via thin-layer chromatography (TLC) to prevent over-reaction .
- Purification : Column chromatography with ethyl acetate/hexane gradients is recommended, followed by NMR spectroscopy to confirm structural integrity (e.g., verifying amine protons at δ 5.2–5.8 ppm in DMSO-d6) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the aromatic pyridazine core and substituents (e.g., phenyl and methyl groups). For example, the methyl group at position 5 typically appears as a singlet at δ 2.3–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C11H11N3: calculated 185.0953, observed 185.0950) .
- HPLC-Purity : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures ≥95% purity .
Q. How does the pyridazine core influence the compound’s reactivity in substitution or oxidation reactions?
Methodological Answer: The pyridazine ring’s electron-deficient nature directs electrophilic substitution to the para positions of the phenyl group. For example:
- Oxidation : Controlled oxidation with m-CPBA selectively forms N-oxide derivatives at the pyridazine nitrogen, altering solubility and bioactivity .
- Substitution : Bromination at the phenyl ring (using NBS/light) introduces halogens for further functionalization, which can be tracked via changes in UV-Vis absorption spectra (λmax shifts from 270 nm to 290 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
Methodological Answer:
- Variation of substituents : Synthesize analogs with electron-withdrawing (e.g., -NO2, -CF3) or electron-donating groups (e.g., -OCH3) at the phenyl or pyridazine positions. Compare their inhibitory effects in enzyme assays (e.g., kinase inhibition) .
- Computational docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase). Validate with in vitro IC50 measurements .
Q. How should researchers resolve contradictions in experimental data, such as conflicting bioactivity results across studies?
Methodological Answer:
- Reproducibility checks : Replicate experiments under identical conditions (solvent, temperature, assay protocols) to rule out procedural variability .
- Multi-technique validation : Cross-verify bioactivity data with orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays for functional inhibition) .
- Meta-analysis : Aggregate data from published studies (e.g., PubChem BioAssay data) to identify trends or outliers .
Q. What computational tools are effective for predicting the physicochemical properties or metabolic stability of this compound?
Methodological Answer:
Q. How can regioselective functionalization of the pyridazine ring be achieved without disrupting the amine group?
Methodological Answer:
- Protecting groups : Temporarily protect the amine with Boc (di-tert-butyl dicarbonate) before performing reactions like Suzuki-Miyaura coupling on the pyridazine ring .
- Microwave-assisted synthesis : Enhances regioselectivity in alkylation reactions (e.g., 70°C, 30 minutes, DMF solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
